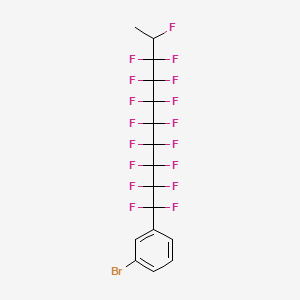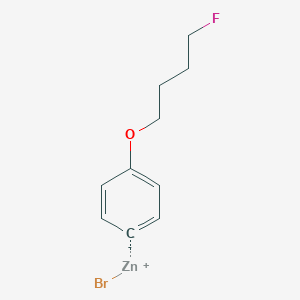
4-(4-Fluorobutoxy)phenylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-fluorobutoxy)phenyl bromide with a zinc reagent in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The process can be summarized as follows:
Starting Materials: 4-(4-fluorobutoxy)phenyl bromide and zinc dust or zinc chloride.
Reaction Conditions: The reaction is carried out in THF under an inert atmosphere.
Procedure: The 4-(4-fluorobutoxy)phenyl bromide is added to a suspension of zinc dust or zinc chloride in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound would involve scaling up the laboratory procedure, ensuring proper handling of reagents, and maintaining stringent quality control to produce the compound in large quantities.
Analyse Chemischer Reaktionen
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts for coupling reactions and various solvents like THF or diethyl ether. The major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those requiring the formation of carbon-carbon bonds.
Biological Research: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnologies.
Wirkmechanismus
The mechanism of action of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the solvent (THF) and any catalysts present in the reaction mixture. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE include other organozinc reagents, such as:
4-(4-FLUOROBUTOXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
2-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE: A structural isomer with the fluorobutoxy group in a different position on the phenyl ring.
4-ETHOXY-4-OXOBUTYLZINC BROMIDE: A related compound with an ethoxy group instead of a fluorobutoxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Eigenschaften
Molekularformel |
C10H12BrFOZn |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
bromozinc(1+);4-fluorobutoxybenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h2-3,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QFTRXJODNSGFDZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=[C-]1)OCCCCF.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
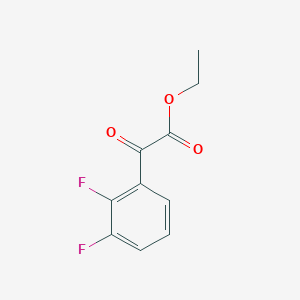
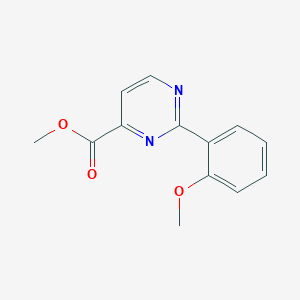
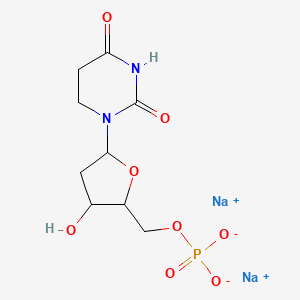


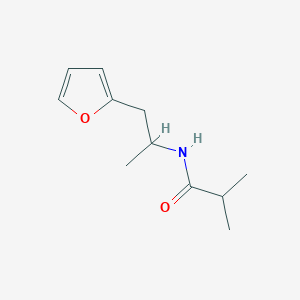

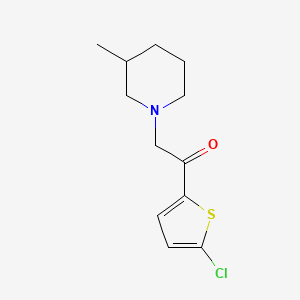

![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
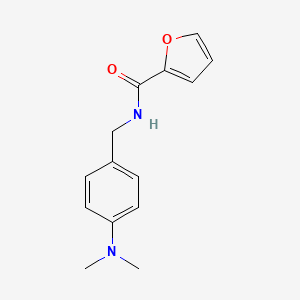
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
